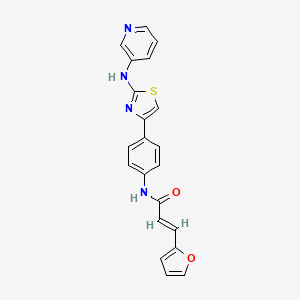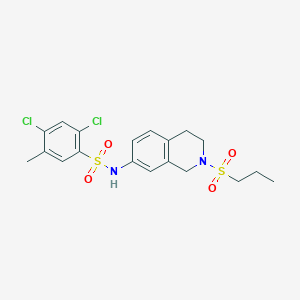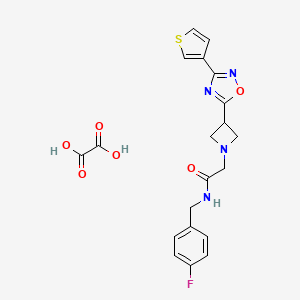
(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide, also known as FPTQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology.
科学的研究の応用
Overview of Acrylamide Research
Acrylamide research is extensive, covering its formation during food processing, its environmental presence, and its health implications, including neurotoxicity and carcinogenicity. While the specific compound "(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide" does not directly appear in the literature, the broader research on acrylamide and related compounds offers valuable insights into potential areas of application, including:
Health Impact Studies : Research on acrylamide's effects on human health, focusing on its potential neurotoxic and carcinogenic effects, suggests a need for monitoring exposure levels in occupational settings and through dietary intake (Bergmark, 1997); (Schettgen et al., 2004).
Exposure and Risk Assessment : Studies assessing dietary exposure to acrylamide and associated health risks, including cancer and neurotoxic effects, underscore the importance of understanding acrylamide's presence in food and the environment (Olesen et al., 2008); (Park, 2021).
Metabolic and Biological Effects : Investigations into the metabolism of acrylamide in humans and its biological effects, including the formation of hemoglobin adducts, provide insights into the body's response to acrylamide exposure and the potential for biological monitoring of exposure levels (Fennell et al., 2005); (Fennell et al., 2006).
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c26-20(10-9-18-4-2-12-27-18)23-16-7-5-15(6-8-16)19-14-28-21(25-19)24-17-3-1-11-22-13-17/h1-14H,(H,23,26)(H,24,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWMOCCDQCGQCF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2665205.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2665206.png)
![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)
![N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2665210.png)
![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)
![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)


![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2665219.png)

![(E)-2-(4-(difluoromethoxy)benzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2665223.png)